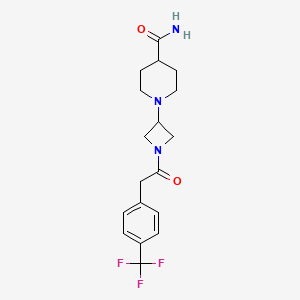

1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), are considered to be derived from the unique physicochemical properties of fluorine .Scientific Research Applications

Metal Ion Extraction and Spectrophotometric Determination

The compound has been investigated for its ability to extract nickel ions (Ni²⁺) selectively from natural water. The synthesized ligand demonstrates substantial stability when complexed with Ni²⁺. Under optimized conditions, the calibration curve is linear over a nickel concentration range of 9.2 × 10⁻⁷ – 8.4 × 10⁻³ M, with a detection limit of 6.0 × 10⁻⁷ M Ni²⁺ .

Coordination Chemistry and Crystal Structure

The crystal structure of this compound reveals a monoclinic arrangement with a space group of P21/c. It forms intermolecular hydrogen bonds, with C-H acting as donors and N-oxide groups as acceptors. The theoretical studies confirm these results .

Insecticidal Activity

While not explicitly mentioned for this specific compound, related triazene derivatives have been explored for their insecticidal properties. Further research could investigate its potential in this field .

Anticancer and Antioxidant Properties

Although not directly reported for this compound, other triazene derivatives have exhibited anticancer and antioxidant activity. It’s worth exploring whether this compound shares similar properties .

Conjugated Polymers and Low Band Gap Materials

The trifluoromethyl-substituted phenyl group in this compound could be relevant for designing low band gap conjugated polymers. Such materials find applications in organic electronics, photovoltaics, and optoelectronic devices .

Molecularly Imprinted Polymers (MIPs)

The compound’s structure may be useful for creating MIPs, especially when deposited via in situ electrochemical oxidation. MIPs have applications in selective sensing and separation .

Future Directions

The future directions for 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide and similar compounds are likely to involve further exploration of their potential applications in the pharmaceutical and agrochemical industries. The development of novel applications of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to the compound , is expected .

Mechanism of Action

Target of Action

The primary target of the compound 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is currently unknown

Biochemical Pathways

Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects for 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide . .

properties

IUPAC Name |

1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3N3O2/c19-18(20,21)14-3-1-12(2-4-14)9-16(25)24-10-15(11-24)23-7-5-13(6-8-23)17(22)26/h1-4,13,15H,5-11H2,(H2,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQPBTFEQUNTAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2594045.png)

![3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2594050.png)

![5-bromo-3-[(4-hydroxyphenyl)imino]-1H-indol-2-one](/img/structure/B2594056.png)

![(6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2594059.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2594061.png)

![1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2594063.png)

![5-[(2-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2594064.png)